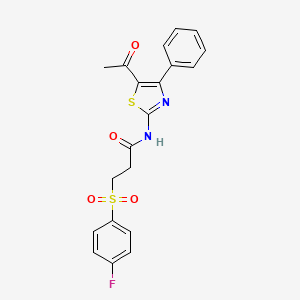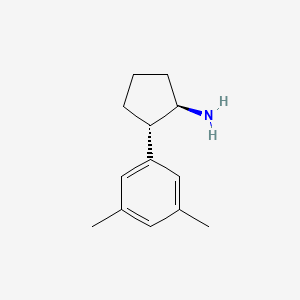
N-(5-acetyl-4-phenylthiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-acetyl-4-phenylthiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide, also known as compound A, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of thiazole-based compounds and has shown promising results in various biological assays.
Wissenschaftliche Forschungsanwendungen
Fluorescent Molecular Probes Development
Fluorescent molecular probes are crucial in studying biological processes and events. The synthesis and spectral properties of compounds with a “push-pull” electron transfer system, similar in function to N-(5-acetyl-4-phenylthiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide, have demonstrated strong solvent-dependent fluorescence. This characteristic is significantly correlated with solvent polarity, suggesting these compounds' potential as ultrasensitive fluorescent molecular probes. Their application extends to investigating a variety of biological events, owing to their long emission wavelength, high fluorescence quantum yields, and large Stokes shift, which are valuable for detailed biological studies (Diwu et al., 1997).
Enhancement of Anticancer and Antimicrobial Activities
The synthesis of derivatives, incorporating features akin to N-(5-acetyl-4-phenylthiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide, has been explored for their anticancer and antimicrobial activities. For instance, chalcone-imide derivatives have shown potent cytotoxic activities and high antibacterial activity. These compounds also exhibited significant inhibitory action against enzymes like acetylcholinesterase (AChE), and human carbonic anhydrase I and II (hCA I and hCA II), showcasing their potential in therapeutic applications (Kocyigit et al., 2018).
Novel ALS Inhibitors
Research into ALS (amyotrophic lateral sclerosis) inhibitors has led to the development of biophore models and subsequent synthesis of compounds like N-phenylsulfonyl-N'-(thiadiazol-2-yl) oxamides. These compounds have been evaluated for their herbicidal activities, demonstrating the model's effectiveness in leading to active compounds, although with some variations from the predicted activity levels. This approach highlights the utility of compounds similar in structure to N-(5-acetyl-4-phenylthiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide in developing targeted ALS inhibitors (Ren et al., 2000).
Antibacterial Activity Against Rice Bacterial Leaf Blight
Sulfone derivatives containing 1,3,4-oxadiazole moieties have shown promising antibacterial activities against rice bacterial leaf blight. This includes the enhancement of plant resistance against the disease through the stimulation of superoxide dismutase (SOD) and peroxidase (POD) activities in rice. Such applications indicate the broader agricultural potential of compounds structurally related to N-(5-acetyl-4-phenylthiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide in combating plant diseases and enhancing crop resilience (Shi et al., 2015).
Proton Exchange Membrane Development
The development of new materials for energy applications, specifically proton exchange membranes, has seen the synthesis of fluorinated sulfonated polytriazoles. These materials exhibit high thermal and chemical stabilities, low water uptake, and high mechanical properties, making them suitable for use as proton exchange membranes. Their performance, including high proton conductivities, underscores the potential of compounds with structural features akin to N-(5-acetyl-4-phenylthiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide in energy and environmental applications (Singh et al., 2014).
Eigenschaften
IUPAC Name |
N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3-(4-fluorophenyl)sulfonylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN2O4S2/c1-13(24)19-18(14-5-3-2-4-6-14)23-20(28-19)22-17(25)11-12-29(26,27)16-9-7-15(21)8-10-16/h2-10H,11-12H2,1H3,(H,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXKPKRGQRKIOBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(N=C(S1)NC(=O)CCS(=O)(=O)C2=CC=C(C=C2)F)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-acetyl-4-phenylthiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1R,2S,4S)-Bicyclo[2.2.1]heptan-2-amine hydrochloride](/img/no-structure.png)
![N-[3-(furan-2-yl)-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl]-4-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B2904407.png)

![1-[1-(3-Chloro-4-methoxyphenyl)sulfonylazetidin-3-yl]-2-methylbenzimidazole](/img/structure/B2904410.png)

![N-[furan-2-yl(phenyl)methylidene]hydroxylamine](/img/structure/B2904413.png)
![Ethyl 2-bromopyrazolo[1,5-A]pyrimidine-3-carboxylate](/img/structure/B2904414.png)
![2-[1-(2-chlorophenyl)tetrazol-5-yl]sulfanyl-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide](/img/structure/B2904416.png)
![N-cyano-3-ethyl-N-{[3-(furan-3-yl)-1,2,4-oxadiazol-5-yl]methyl}aniline](/img/structure/B2904417.png)


![ethyl 2-{[(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2904425.png)
![N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]thiophene-2-carboxamide](/img/structure/B2904426.png)
![2-Amino-4-(3,4-dimethoxyphenyl)-6-(4-fluorobenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2904427.png)